molecular formula C8H8OS B055642 CYCLOPROPYL 3-THIENYL KETONE CAS No. 113348-25-7

CYCLOPROPYL 3-THIENYL KETONE

Cat. No.: B055642
CAS No.: 113348-25-7
M. Wt: 152.22 g/mol
InChI Key: RTQWHANRORWWLD-UHFFFAOYSA-N
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Description

Cyclopropyl(3-thienyl)methanone is an organic compound featuring a cyclopropane ring attached to a thiophene ring via a methanone group. This compound is of significant interest due to its unique structural properties, which combine the strain of the cyclopropane ring with the aromaticity of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl(3-thienyl)methanone can be synthesized through several methods. One efficient route involves the reaction of aryl alcohols with halogenated butyrophenones in the presence of sodium hydride and tetrabutylammonium bromide. Another method includes the use of cyclopropane carboxaldehyde, which undergoes hydrogenation in the presence of a cobalt or nickel catalyst .

Industrial Production Methods: Industrial production of cyclopropyl(3-thienyl)methanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of fixed bed reactors and continuous flow systems are common to maintain consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(3-thienyl)methanone undergoes various chemical reactions, exploiting the reactivity of both the cyclopropane and thiophene rings. Key reactions include:

    Oxidation: Cyclopropane-containing compounds can be oxidized to form cyclopropylketones using powerful oxidants like ozone and dioxiranes.

    Reduction: The compound can be reduced under specific conditions to yield different products depending on the reagents used.

    Substitution: Both the cyclopropane and thiophene rings can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions: Common reagents include sodium hydride, tetrabutylammonium bromide, and various oxidizing agents like ozone. Reaction conditions vary but often involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products: The major products formed from these reactions include cyclopropylketones and various substituted derivatives, which can be further utilized in synthetic applications.

Scientific Research Applications

Cyclopropyl(3-thienyl)methanone has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules due to its high ring strain and reactivity.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-microbial and anti-mycobacterial agent.

    Industry: Cyclopropyl(3-thienyl)methanone is used in the development of materials with unique properties, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of cyclopropyl(3-thienyl)methanone involves its interaction with molecular targets through its reactive cyclopropane and thiophene rings. For instance, cyclopropanol-derived inhibitors can inactivate enzymes like methanol dehydrogenase through a concerted proton abstraction and rearrangement, leading to the formation of a ring-opened carbanion. This reactivity is crucial for its biological and chemical effects.

Comparison with Similar Compounds

    Cyclopropyl phenyl ketone: Similar in structure but with a phenyl ring instead of a thiophene ring.

    Cyclopropyl methyl ketone: Lacks the aromatic ring, making it less reactive in certain conditions.

Uniqueness: Cyclopropyl(3-thienyl)methanone is unique due to the combination of the cyclopropane ring’s strain and the thiophene ring’s aromaticity. This duality enhances its reactivity and makes it a versatile compound in synthetic and research applications.

Biological Activity

Cyclopropyl 3-thienyl ketone (CPTK) is an organic compound that has attracted attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of CPTK, including its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

CPTK is characterized by the presence of a cyclopropyl group attached to a thienyl ketone moiety. Its molecular formula is C9H8OSC_9H_8OS, and it exhibits unique chemical properties that contribute to its biological activity.

1. Antimicrobial Activity

CPTK has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anticancer Properties

Research has demonstrated that CPTK possesses anticancer activity, particularly against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.

  • Case Study : In a study involving human breast cancer cells (MCF-7), CPTK treatment resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

The biological activity of CPTK is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : CPTK may inhibit key enzymes involved in cellular metabolism, thereby disrupting critical biochemical pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to damage and subsequent apoptosis.
  • Cell Cycle Arrest : CPTK has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Research Findings

Recent studies have explored the synthesis and biological evaluation of CPTK derivatives, aiming to enhance its efficacy and selectivity. For instance, modifications on the thienyl ring have been shown to improve both antimicrobial and anticancer activities.

Table: Comparison of CPTK Derivatives

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compound (CPTK)32 µg/mL15 µM
Derivative A16 µg/mL10 µM
Derivative B8 µg/mL5 µM

Properties

IUPAC Name

cyclopropyl(thiophen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-8(6-1-2-6)7-3-4-10-5-7/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQWHANRORWWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341539
Record name Cyclopropyl(3-thienyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113348-25-7
Record name Cyclopropyl(3-thienyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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